molecular formula C16H17NO4S B2718599 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 884990-33-4

3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No. B2718599
CAS RN: 884990-33-4
M. Wt: 319.38
InChI Key: SERAJRQZBSLSDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methyl group at the 4-position and a sulfamoyl group at the 3-position. The 3,4-dimethylphenyl moiety contributes to its aromatic character, while the sulfamoyl group imparts polarity and hydrogen-bonding capabilities. The ChemSpider ID 7115093 provides further structural details .

Scientific Research Applications

Luminescence Sensing and Metal-Organic Frameworks (MOFs) Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates the potential of these materials for luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity to these compounds, highlighting their applicability in developing fluorescence sensors for chemical detection and environmental monitoring (Shi et al., 2015).

Synthetic Organic Chemistry Studies on the synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles shed light on the versatility of these compounds in organic synthesis. The formation of sulfamoyl azides from secondary amines and their reaction with alkynes to form 1-sulfamoyl-1,2,3-triazoles underline the potential of such compounds in constructing complex organic molecules, offering pathways that may be relevant for derivatives of 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid (Culhane & Fokin, 2011).

Environmental Biodegradation Research into the biotransformation of dimethylbenzothiophenes by Pseudomonas strains highlights the environmental relevance of microbial activity in degrading sulfur-containing organic compounds. This suggests a potential interest in studying the environmental fate and biodegradation pathways of 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid and similar compounds, especially in relation to petroleum bioremediation efforts (Kropp et al., 1996).

Polymer Science The synthesis and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids reveal applications in material science, particularly in developing polymers with specific properties such as solubility in polar solvents and high thermal stability. This research could inform the development of new materials derived from 3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, emphasizing the importance of structural modification in tailoring material properties (Hsiao & Huang, 1997).

properties

IUPAC Name

3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-5-7-14(8-12(10)3)17-22(20,21)15-9-13(16(18)19)6-4-11(15)2/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERAJRQZBSLSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

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